3-Fluoropyridin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

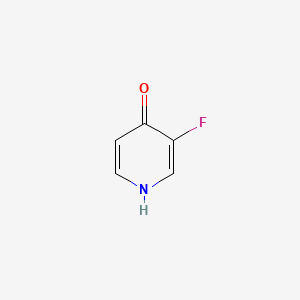

3-Fluoropyridin-4-ol (FPyOH) is a heterocyclic organic compound. It has a molecular formula of C5H4FNO and a molecular weight of 113.09 g/mol . It has gained attention due to its potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of fluorinated pyridines, including 3-Fluoropyridin-4-ol, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis

The molecular structure of 3-Fluoropyridin-4-ol consists of a pyridine ring with a fluorine atom at the 3rd position and a hydroxyl group at the 4th position . The presence of these functional groups gives the molecule its unique physical and chemical properties .Chemical Reactions Analysis

Fluoropyridines, including 3-Fluoropyridin-4-ol, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are susceptible to nucleophilic attack by O-, S-, N-, and P-centered nucleophiles . All five fluorine atoms in pentafluoro- and pentachloropyridines may be substituted by an appropriate nucleophile due to their highly electron-deficient aromatic ring system .Physical And Chemical Properties Analysis

3-Fluoropyridin-4-ol has a density of 1.3±0.1 g/cm3, a boiling point of 315.8±22.0 °C at 760 mmHg, and a flash point of 144.8±22.3 °C . It is also characterized by a LogP of -1.08, indicating its solubility in water and organic solvents .科学的研究の応用

Medical Imaging and Radiotracer Development

3-Fluoropyridin-4-ol derivatives, such as fluorine-18 labelled fluoropyridines, are increasingly used in the field of medical imaging, specifically in Positron Emission Tomography (PET). These compounds, particularly when fluorine is positioned in the 3- or 5-position of the pyridine ring, have shown stability and suitability for in vivo applications. The use of pyridyliodonium salts has been pivotal in facilitating the introduction of fluorine-18 into these positions, overcoming previous methodological limitations (Carroll, Nairne, & Woodcraft, 2007).

Chemical Synthesis and Functionalization

The metallation of 3-fluoropyridine, a π-deficient heterocyclic compound, has been thoroughly studied, revealing significant advancements in this domain. The lithiation of 3-fluoropyridine shows chemoselectivity, with the possibility to direct the protophilic attack either at the 2- or 4-position, depending on the conditions. This process has been essential for synthesizing various 2,3- or 3,4-disubstituted pyridines, making 3-fluoropyridin-4-ol a crucial intermediate in chemical synthesis (Marsais & Quéguiner, 1983).

Neurological Research

3-Fluoropyridin-4-ol derivatives have also found application in neurological research. A notable example is [18F]3F4AP, a radiofluorinated analog of 4-aminopyridine (4AP), an FDA-approved drug for multiple sclerosis. [18F]3F4AP is under investigation as a PET tracer for demyelination. The semi-automated synthesis process of this compound indicates its potential for broader clinical applications in imaging studies related to neurological conditions (Brugarolas, Bhuiyan, Kucharski, & Freifelder, 2017).

Safety and Hazards

将来の方向性

Fluoropyridines, including 3-Fluoropyridin-4-ol, have potential applications in various fields of research and industry. They are often used in the synthesis of biologically active compounds, suggesting potential applications in pharmaceuticals and agrochemicals . The development of fluorinated chemicals has been steadily increasing, and the interest towards these compounds is expected to continue in the future .

作用機序

Target of Action

This compound is a fluorinated pyridine derivative, and fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . .

Mode of Action

Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing fluorine substituent in the aromatic ring . This could potentially influence the interaction of 3-Fluoropyridin-4-ol with its targets.

Biochemical Pathways

Fluoropyridines are known to be used as synthons for various biologically active compounds and have potential applications in various biological pathways .

特性

IUPAC Name |

3-fluoro-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXNVGYNXOGIQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376573 |

Source

|

| Record name | 3-Fluoropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22282-73-1 |

Source

|

| Record name | 3-Fluoro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。